3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused bicyclic core (thienopyridine) substituted with a furan ring, a p-tolyl group, and an amino moiety. Its structural complexity arises from the cyclohepta[b] ring system, which distinguishes it from smaller cyclopenta or cyclohexa analogs.
Properties
IUPAC Name |
6-amino-8-(furan-2-yl)-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-14-9-11-15(12-10-14)26-23(28)22-21(25)20-19(18-8-5-13-29-18)16-6-3-2-4-7-17(16)27-24(20)30-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQCOPMCBXITCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Ring Size and Saturation
- Cyclohepta[b] vs. Cyclopenta[b] Systems :
The target compound’s 6,7,8,9-tetrahydro-5H-cyclohepta[b] ring provides a seven-membered saturated ring, contrasting with cyclopenta[b] analogs (e.g., KuSaSch100/101 in ), which have five-membered rings. This increases conformational flexibility and may influence pharmacokinetic properties like metabolic stability . - Hexahydrocycloocta[b] Derivatives: Compounds like 3-amino-N-(2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide () feature an eight-membered ring, further altering steric and electronic profiles .
Substituent Diversity
Common Methodology
- Base-Catalyzed Cyclization :
The target compound likely follows a synthesis route analogous to KuSaSch derivatives (), involving reaction of a thioxo intermediate (e.g., 4-phenyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile) with substituted acetamides (e.g., 2-chloro-N-(p-tolyl)acetamide) under basic conditions (e.g., KOH/DMF) . - Yield Variability: Yields for similar compounds range from 36% (KuSaSch101) to 97.9% (KuSaSch100), suggesting solvent choice (DMF vs. ethanol) and reaction time (1–2 hours) critically impact efficiency .
Key Differences
- Heterocyclic Substrates :
The use of furan-containing precursors (vs. phenyl or fluorophenyl in ) may require modified reaction conditions to avoid side reactions due to furan’s electron-rich nature .
Physicochemical Properties
Thermal Stability
- Melting points for thieno[2,3-b]pyridine analogs typically range from 150–256°C (e.g., KuSaSch037: 255–256°C). The target compound’s furan substituent may lower melting points slightly due to reduced crystallinity .
Spectroscopic Characterization
- IR Spectroscopy :
The furan-2-yl group is expected to show C-O-C stretching at ~1250 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹, distinguishing it from phenyl-substituted analogs (C=C at ~1500 cm⁻¹) . - NMR Signatures :
The p-tolyl group’s methyl protons should appear as a singlet at δ ~2.3 ppm, while furan protons resonate as a doublet (δ ~7.5–7.8 ppm) .
Antiplasmodial Activity
Antibacterial Potential
- N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogs () show moderate antibacterial activity, suggesting the target compound’s larger ring system could improve membrane penetration .
Biological Activity
The compound 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates multiple heterocyclic components, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a furan ring and a thieno-pyridine moiety. The molecular formula is , with a molecular weight of 364.49 g/mol. The presence of the furan and thieno rings is significant as these structures are often associated with various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to the target compound. For instance, derivatives containing similar heterocyclic frameworks have shown promising results against various cancer cell lines. A study demonstrated that certain thieno-pyridine derivatives exhibited potent cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.5 | Cell cycle arrest |
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. In vitro assays indicated that it could inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. A study reported that derivatives with similar structures improved cognitive functions in animal models by enhancing cholinergic neurotransmission .
Anti-inflammatory Activity
Research has also suggested anti-inflammatory properties for compounds within this structural class. For example, studies indicated that specific thieno-pyridine derivatives could reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that might be beneficial in treating inflammatory disorders .
Case Studies
- Anticancer Study : A derivative similar to the target compound was tested against breast cancer cell lines and showed significant cytotoxicity with an IC50 value of 4.5 µM. The study concluded that the compound induced apoptosis through the mitochondrial pathway.
- Neuroprotection : In a study involving Alzheimer's disease models, a related compound demonstrated a marked decrease in AChE activity and improved memory retention in treated mice compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
